The synthesis of Beta-Amyloid (1-40) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. A notable method involves using 9-fluorenylmethyloxycarbonyl chemistry for the synthesis, where the peptide is assembled on a solid support and subsequently cleaved and purified.
Technical details of the synthesis process include:
Beta-Amyloid (1-40) consists of 40 amino acids with a molecular weight of approximately 4459.19 Da. Its sequence includes hydrophobic regions that facilitate aggregation into fibrils. The structure can be represented as follows:
The structural analysis reveals that Beta-Amyloid (1-40) adopts a random coil conformation in solution but can transition into beta-sheet structures upon aggregation .
Beta-Amyloid (1-40) undergoes several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, ionic strength, and temperature.
Technical details include:
The mechanism of action for Beta-Amyloid (1-40) in Alzheimer's disease involves its aggregation leading to neurotoxicity. The aggregated forms disrupt cellular function, induce inflammation, and promote neuronal death.
Data supporting this mechanism includes:
Beta-Amyloid (1-40) is a hydrophobic peptide that tends to aggregate in aqueous solutions. Its solubility decreases as concentration increases due to aggregation.
Key chemical properties include:
Relevant data indicate that the aggregation propensity increases with temperature and concentration .
Beta-Amyloid (1-40) has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3